molecular formula C9H9N3O2 B012800 Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate CAS No. 106429-38-3

Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate

Cat. No.: B012800
CAS No.: 106429-38-3
M. Wt: 191.19 g/mol
InChI Key: WHVPFOLJDWVLSZ-UHFFFAOYSA-N
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Description

Bipenamol: is a chemical compound with the molecular formula C14H15NOS . It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a benzene ring, a hydroxyl group, and a thioether linkage.

Biochemical Analysis

Biochemical Properties

Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with microtubule targeting agents (MTAs), inducing cell death through mitotic arrest . This interaction is particularly significant in cancer research, where MTAs are used to target rapidly dividing cancer cells.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to regulate cell signal transduction pathways, thereby inhibiting cancer cell growth and proliferation . Additionally, it impacts gene expression by modulating the activity of specific transcription factors, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to act as a potential microtubule targeting agent, disrupting the normal function of microtubules and inducing mitotic arrest . This disruption leads to cell death, particularly in rapidly dividing cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable at room temperature and in inert atmospheres

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting cancer cell growth. At higher doses, it may cause toxic or adverse effects. For instance, studies have shown that high doses of this compound can lead to significant cellular toxicity, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound has been shown to interact with enzymes involved in the synthesis and degradation of microtubules, thereby affecting cellular metabolism . Understanding these interactions is crucial for elucidating the compound’s role in metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound is transported by specific transporters and binding proteins, which influence its localization and accumulation within cells . These transport mechanisms are critical for the compound’s therapeutic efficacy and safety.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bipenamol can be synthesized through a multi-step process involving the reaction of 2-aminomethylphenylthiol with benzyl alcohol. The reaction typically requires a catalyst and specific reaction conditions, such as controlled temperature and pH, to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of bipenamol involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions: Bipenamol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in bipenamol can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: Bipenamol can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various reagents, including halogens and nucleophiles, can be used under specific conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of bipenamol may yield benzaldehyde derivatives, while reduction can produce different alcohols or amines.

Scientific Research Applications

Chemistry: Bipenamol serves as a building block for the synthesis of novel compounds, particularly in the development of enzyme inhibitors and other bioactive molecules.

Biology: Research has shown that bipenamol exhibits moderate antibacterial activity against certain strains of bacteria, such as Staphylococcus aureus and Escherichia coli.

Medicine: Bipenamol is being investigated for its potential as an enzyme inhibitor, particularly targeting dipeptidyl peptidase-1 (DPP-1), which is involved in glucose metabolism. This makes it a potential therapeutic candidate for type 2 diabetes.

Industry: In industrial applications, bipenamol is used as a precursor for the synthesis of various chemical intermediates and active pharmaceutical ingredients.

Comparison with Similar Compounds

    Biapenem: A carbapenem antibiotic used to treat bacterial infections.

    Acetaminophen: An analgesic and antipyretic agent used to relieve pain and reduce fever.

Uniqueness of Bipenamol: Bipenamol is unique due to its dual role as an antibacterial agent and an enzyme inhibitor. Unlike biapenem, which is primarily used as an antibiotic, bipenamol’s potential applications extend to enzyme inhibition and glucose metabolism regulation. Additionally, its structure allows for various chemical modifications, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

methyl 2-amino-3H-benzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-8(13)5-2-3-6-7(4-5)12-9(10)11-6/h2-4H,1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHVPFOLJDWVLSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60591181
Record name Methyl 2-amino-1H-benzimidazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106429-38-3
Record name Methyl 2-amino-1H-benzimidazole-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106429-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-amino-1H-benzimidazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

300 mg (1.8 mmol) of methyl 3,4-diaminobenzoate was stirred in 5 ml of water. 0.5 ml of a solution of 5 M of cyanogen bromide in acetonitrile was added to the obtained mixture, and they were stirred at room temperature for 20 minutes. The mixture was filtered. Aqueous ammonia was added to the filtrate. After the treatment with ethyl acetate as the extracting solvent by an ordinary method, the title compound was obtained.
Quantity
300 mg
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reactant
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5 mL
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solution
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0.5 mL
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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